![molecular formula C12H9N3O2S2 B5914024 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914024.png)
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one, also known as PTT, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. PTT is a heterocyclic compound that has a thiazole ring fused with a pyridine ring. It has a molecular formula of C13H10N2O2S2 and a molecular weight of 306.36 g/mol.
Mecanismo De Acción
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. It also exhibits good solubility in various solvents, which makes it easier to prepare solutions for experiments. However, one of the limitations is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research of 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its therapeutic potential. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets.
Métodos De Síntesis
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one is synthesized through a multistep reaction involving the condensation of 2-bromo-4'-methylacetophenone with thiourea to form the intermediate 2-(4-methylphenyl)-4,5-dihydrothiazole-4-carboxamide. This intermediate is then reacted with 4-chloromethylpyridine hydrochloride to form 7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one.
Aplicaciones Científicas De Investigación
7-hydroxy-2-[(4-pyridinylmethyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.
Propiedades
IUPAC Name |
7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-8-5-9(17)14-11-10(8)19-12(15-11)18-6-7-1-3-13-4-2-7/h1-5H,6H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPMFZJZHNFPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-(pyridin-4-ylmethylsulfanyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913959.png)
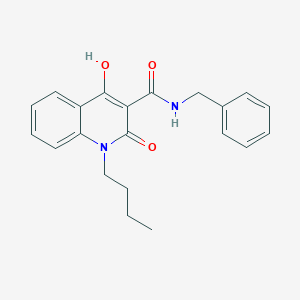
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
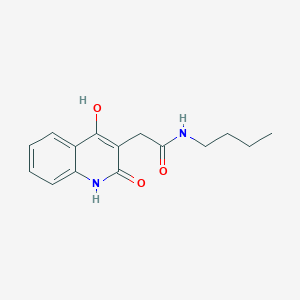
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
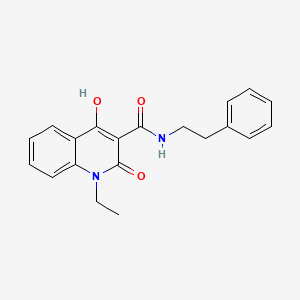

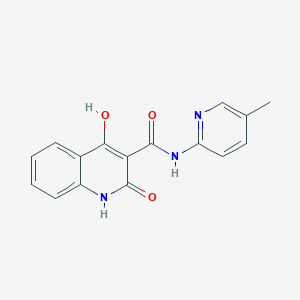
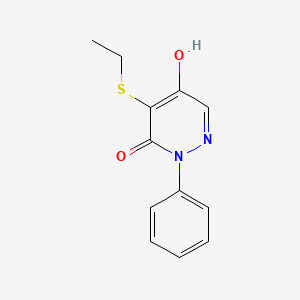
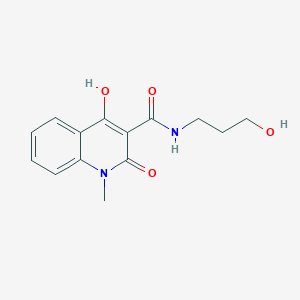
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5914030.png)